molecular formula C11H17NO3S B12942577 1-Propanesulfonic acid, 3-(ethylphenylamino)- CAS No. 102636-89-5

1-Propanesulfonic acid, 3-(ethylphenylamino)-

Cat. No.: B12942577
CAS No.: 102636-89-5
M. Wt: 243.32 g/mol
InChI Key: HXITYOAFXWBMLL-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-(ethylphenylamino)- is an organic compound with the molecular formula C11H17NO3S It is a sulfonic acid derivative that features an ethylphenylamino group attached to the propanesulfonic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-(ethylphenylamino)- typically involves the reaction of 3-chloropropanesulfonic acid with N-ethyl aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylphenylamino group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 1-Propanesulfonic acid, 3-(ethylphenylamino)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microchannel reactors can also enhance the efficiency of the process by providing a larger surface area for the reaction to occur.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-(ethylphenylamino)- undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethylphenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfonate esters or sulfonamides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the ethylphenylamino group.

Scientific Research Applications

1-Propanesulfonic acid, 3-(ethylphenylamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-(ethylphenylamino)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The sulfonic acid group can form strong ionic interactions with positively charged residues in proteins, while the ethylphenylamino group can participate in hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: A similar compound with an amino group instead of an ethylphenylamino group.

    3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of an ethylphenylamino group.

Uniqueness

1-Propanesulfonic acid, 3-(ethylphenylamino)- is unique due to the presence of the ethylphenylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic targets in biological systems. Additionally, the ethylphenylamino group can participate in a wider range of chemical reactions compared to simpler amino or morpholino groups.

Properties

CAS No.

102636-89-5

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

3-(N-ethylanilino)propane-1-sulfonic acid

InChI

InChI=1S/C11H17NO3S/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15)

InChI Key

HXITYOAFXWBMLL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCS(=O)(=O)O)C1=CC=CC=C1

Origin of Product

United States

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